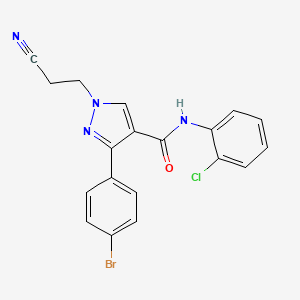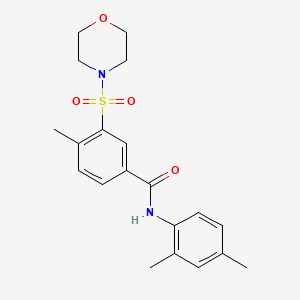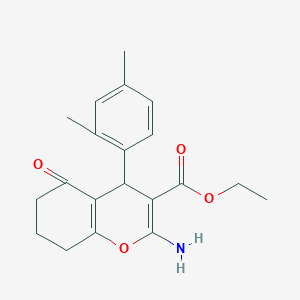![molecular formula C23H13Cl2I2NO3 B5181486 N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide compound known for its diverse biological activities. This compound is particularly noted for its use as an anthelmintic agent, which is effective against parasitic worms in livestock .
Preparation Methods
The synthesis of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide involves several key steps:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide to obtain 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is then reacted with phosphorus trichloride to form salicylic acid chloride.
Coupling Reaction: The salicylic acid chloride is then coupled with 3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]aniline to form the final product.
Chemical Reactions Analysis
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Anthelmintic Agent: It is used as an anthelmintic agent in veterinary medicine to control parasitic worms in livestock.
Antibacterial and Antifungal Activity: The compound exhibits potent antibacterial and antifungal activities, making it useful in the development of antimicrobial agents.
Antiviral Research: Recent studies have shown that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide involves the inhibition of key enzymes and pathways:
Inhibition of Chitinase: The compound inhibits chitinase, an enzyme crucial for the survival of parasitic worms.
Disruption of Cell Membranes: The compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide is unique compared to other similar compounds due to its specific halogenation pattern and biological activities. Similar compounds include:
Rafoxanide: Another halogenated salicylanilide with similar anthelmintic properties.
Closantel: A related compound used as an anthelmintic agent.
This compound’s unique structure and diverse biological activities make it a valuable subject of scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-2-hydroxy-3,5-diiodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2I2NO3/c24-17-11-14(28-23(30)16-9-13(26)10-18(27)22(16)29)6-8-19(17)31-20-7-5-12-3-1-2-4-15(12)21(20)25/h1-11,29H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBPUSAZSOXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2I2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)

![7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5181461.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
